Intestinal Permeability Advantage of 12-Deoxywithastramonolide Over Withaferin A
In an in vitro intestinal absorption model using MDCK cells, 1,2-deoxywithastramonolide (a derivative closely related to withastramonolide) demonstrated a Peff value of 1.97 × 10⁻⁵ cm/s, categorizing it as a highly permeable compound. In stark contrast, withaferin A exhibited a Peff of only 3.30 × 10⁻⁷ cm/s—a 60-fold reduction—and was described as 'completely impermeable' [1].
| Evidence Dimension | Intestinal epithelial permeability (Peff, efflux pump rate) |
|---|---|
| Target Compound Data | 1.97 × 10⁻⁵ cm/s |
| Comparator Or Baseline | Withaferin A: 3.30 × 10⁻⁷ cm/s |
| Quantified Difference | 59.7-fold higher permeability for 12-deoxywithastramonolide |
| Conditions | Sino-Veda MDCK cell monolayer; 2 μg/mL; 1 h incubation |
Why This Matters
This permeability difference has profound implications for in vivo study design: withaferin A's near-zero absorption may render it unsuitable for oral administration studies, whereas 12-deoxywithastramonolide's favorable permeability supports its use in oral bioavailability experiments.
- [1] Evaluation of the bioavailability of major withanolides of Withania somnifera using an in vitro absorption model system. J Nat Sci Biol Med. 2015;6(4):... View Source
